3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE
Description
The compound 3-(azepane-1-sulfonyl)-4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a benzamide derivative featuring a unique structural architecture. Its core consists of a benzamide moiety linked to a 1,3,4-thiadiazole ring substituted with a methylsulfanyl group at position 5. The benzamide ring is further modified with a 4-methyl substituent and an azepane-1-sulfonyl group at position 6.
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methyl-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S3/c1-12-7-8-13(15(22)18-16-19-20-17(25-2)26-16)11-14(12)27(23,24)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQDJMDEKLQRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SC)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. The process generally includes the formation of the azepane ring, sulfonylation, and the introduction of the thiadiazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the production process.
Chemical Reactions Analysis
Sulfonamide Formation
The azepane sulfonyl group is introduced via sulfonylation of a benzamide precursor. A typical reaction involves treating 4-methyl-3-aminobenzoic acid derivatives with azepane-1-sulfonyl chloride under basic conditions (e.g., NaHCO₃ or pyridine) in dichloromethane or THF .
Example Reaction:
Thiadiazole Ring Construction
The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or via Lawesson’s reagent-mediated cyclization . For the 5-(methylsulfanyl) substitution, a nucleophilic displacement reaction using methylthiolate (CH₃S⁻) on a pre-formed 5-chloro-1,3,4-thiadiazole intermediate is employed .
Amide Coupling
The final benzamide-thiadiazole linkage is achieved using coupling reagents such as HATU/DIPEA or EDCI/HOBt. For example:
Reaction Optimization and Conditions
Spectroscopic Characterization
Functional Group Reactivity
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Sulfonamide Group: Participates in hydrogen bonding with biological targets, enhancing inhibitory activity . Resistant to hydrolysis under acidic/basic conditions.
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Thiadiazole Ring: Susceptible to electrophilic substitution at C5; methylsulfanyl group stabilizes via electron donation .
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Benzamide Moiety: Undergoes hydrolysis under strong acidic conditions (e.g., HCl, Δ) to yield carboxylic acid derivatives .
Comparative Analysis of Analogues
Challenges and Side Reactions
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Competitive Sulfonation: Uncontrolled sulfonylation may lead to di-sulfonated byproducts .
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Thiadiazole Ring Opening: Observed under prolonged heating (>100°C) in polar aprotic solvents .
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Oxidation of Methylsulfanyl: Converts to methylsulfonyl group under oxidative conditions (e.g., H₂O₂) .
This synthesis leverages modular strategies from sulfonamide chemistry and heterocyclic ring formation, with rigorous spectroscopic validation ensuring structural fidelity. Further studies on catalytic asymmetric synthesis and in vivo stability are warranted.
Scientific Research Applications
Antidiabetic Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including 3-(azepane-1-sulfonyl)-4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, in treating diabetes mellitus. Research indicates that modifications in the sulfonamide structure can enhance hypoglycemic activity. For instance, derivatives synthesized from thiazole and benzenesulfonamides have shown considerable efficacy compared to established antidiabetic agents like glibenclamide .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various enzymes relevant to metabolic disorders. For example, sulfonamides with similar structures have been tested against α-glucosidase and acetylcholinesterase enzymes. These studies suggest that such compounds could be beneficial in managing Type 2 diabetes and Alzheimer's disease by modulating enzyme activity .
Case Study 1: Antidiabetic Evaluation
A study conducted on a series of benzenesulfonamide derivatives demonstrated their effectiveness in lowering blood glucose levels in streptozotocin-induced diabetic rats. The results indicated that certain structural modifications could lead to more potent antidiabetic agents . This suggests that this compound may exhibit similar properties.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, compounds with similar structural motifs were synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterase (ChE). The findings revealed that some derivatives significantly reduced immobility time in forced swim tests, indicating potential antidepressant-like effects . This points towards the versatility of the compound in addressing multiple therapeutic areas.
Data Table: Summary of Biological Activities
| Compound | Activity Type | Model/Methodology | Results |
|---|---|---|---|
| This compound | Antidiabetic | Streptozotocin-induced diabetic rats | Significant reduction in blood glucose levels |
| Similar Sulfonamides | Enzyme Inhibition | α-glucosidase and acetylcholinesterase assays | Inhibition observed; potential for T2DM treatment |
| Similar Derivatives | Neuroprotective Effects | In vitro MAO and ChE assays | Reduced immobility time; potential antidepressant effects |
Mechanism of Action
The mechanism of action of 3-(AZEPANE-1-SULFONYL)-4-METHYL-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are conducted to elucidate these mechanisms and understand the compound’s biological effects.
Comparison with Similar Compounds
Key Observations :
- Heterocycle Variation : The target compound’s 1,3,4-thiadiazole core is shared with analogs like 4c and 4g , whereas the oxadiazole-based analog () exhibits distinct electronic properties due to oxygen vs. sulfur in the ring .
- Substituent Diversity : The azepane-sulfonyl group in the target compound introduces a bulky, electron-withdrawing substituent, contrasting with smaller groups like chloro (4c) or methoxy (4g). This may enhance binding affinity to hydrophobic targets but reduce solubility compared to halogenated analogs .
- Regulatory Context : A structurally related sulfonamide-thiadiazole compound (C.A.S. 144-82-1) was banned in Sweden due to safety concerns, highlighting the need for rigorous toxicity evaluation of sulfonamide-containing derivatives like the target compound .
Physicochemical and Spectral Properties
Table 2: Spectroscopic Data Comparison (Based on and )
Analysis :
- The absence of spectral data for the target compound underscores the need for further experimental characterization. However, analogs like 4c and 4g exhibit predictable NMR and IR patterns (e.g., C=O stretches at ~1680 cm⁻¹, NH peaks near 3270 cm⁻¹) .
- The oxadiazole analog’s IR spectrum shows strong S=O stretches (1350 cm⁻¹), which may differ in the target due to the azepane-sulfonyl group’s conformational flexibility .
Biological Activity
3-(Azepane-1-sulfonyl)-4-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that incorporates the 1,3,4-thiadiazole moiety, which is known for a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of 1,3,4-Thiadiazole Moiety
The 1,3,4-thiadiazole scaffold has been extensively studied for its biological activities , including:
- Anticancer
- Antimicrobial
- Antidiabetic
- Anti-inflammatory
- Anticonvulsant
These activities have been attributed to the structural features of the thiadiazole ring, which enhances its interaction with biological targets .
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy in inducing apoptosis in cancer cells. A study demonstrated that certain thiadiazole derivatives could increase apoptotic cell populations significantly compared to untreated controls .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cancer Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 5.0 | Apoptosis induction |
| Compound B | Lung Cancer | 7.5 | Cell cycle arrest |
| Compound C | Colon Cancer | 6.0 | Inhibition of angiogenesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to this benzamide have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, indicating potential as antibacterial agents .
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
| Compound F | Pseudomonas aeruginosa | 18 |
The biological activity of the compound can be linked to several mechanisms:
- Histone Deacetylase Inhibition : The compound may act as an inhibitor of histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cell proliferation and apoptosis .
- Ion Channel Modulation : Some studies suggest that thiadiazole derivatives can modulate ion channels involved in neuronal excitability, providing a basis for their anticonvulsant activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:
- Anticonvulsant Activity : A study synthesized various thiadiazole derivatives and evaluated them using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. The results indicated that specific modifications to the thiadiazole ring enhanced anticonvulsant activity significantly .
- Neuroprotective Effects : Research has also highlighted neuroprotective effects associated with thiadiazole compounds. These effects are believed to stem from their ability to reduce oxidative stress and inflammation in neuronal cells .
Q & A
Basic: What are the optimal synthetic pathways for this compound, and how can purity be ensured post-synthesis?
Methodological Answer:
The synthesis typically involves multi-step reactions, including sulfonylation of the azepane ring and subsequent coupling with the 1,3,4-thiadiazole moiety. Key steps include:
- Sulfonylation : Reacting azepane with chlorosulfonic acid under controlled reflux (40–60°C) to form the sulfonyl intermediate.
- Coupling : Using carbodiimide-based coupling agents (e.g., EDC or DCC) to link the sulfonylated intermediate to the 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical for removing unreacted starting materials and byproducts. Purity can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .
Basic: How can researchers resolve structural ambiguities in this compound using crystallographic techniques?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities:
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ the SHELX suite (SHELXD for phase problem resolution, SHELXL for refinement) to model the azepane-sulfonyl and thiadiazole groups. The software’s robust handling of twinned data is critical for complex heterocycles .
- Visualization : ORTEP-3 can generate thermal ellipsoid plots to assess bond angles, torsional strain, and hydrogen bonding interactions, particularly between the sulfonyl group and adjacent methyl substituents .
Advanced: What experimental and computational strategies are recommended for studying its electronic properties and reactivity?
Methodological Answer:
Combine spectroscopic and computational methods:
- Spectroscopy : UV-Vis and fluorescence spectroscopy can probe π→π* transitions in the benzamide and thiadiazole rings. FT-IR identifies sulfonyl (S=O, ~1350 cm⁻¹) and thioether (C-S, ~700 cm⁻¹) vibrations .
- Computational Modeling : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and reaction pathways. Compare computed NMR shifts with experimental data to validate the model .
Advanced: How should researchers design experiments to assess its potential antibacterial activity?
Methodological Answer:
Adopt a Design of Experiments (DOE) framework to optimize bioactivity assays:
- In Vitro Assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in broth microdilution assays (CLSI guidelines). Test concentrations from 0.5–128 μg/mL.
- Statistical Design : Apply a 2² factorial design to evaluate the effects of substituents (e.g., methylsulfanyl vs. other groups) and pH on minimum inhibitory concentrations (MICs). Response Surface Methodology (RSM) can model nonlinear relationships .
- Mechanistic Studies : Perform time-kill assays and SEM imaging to assess membrane disruption or biofilm inhibition .
Advanced: How can contradictory data in solubility or stability studies be systematically addressed?
Methodological Answer:
Contradictions often arise from solvent polarity or pH effects:
- Solubility Profiling : Use the shake-flask method across solvents (DMSO, PBS, ethanol) and pH (2–10). Calculate logP values via HPLC retention times and compare with computational predictions (e.g., XLogP3) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). LC-MS identifies degradation products (e.g., hydrolysis of the sulfonamide bond).
- Statistical Reconciliation : Apply ANOVA to isolate variables (e.g., temperature vs. solvent) causing discrepancies. Replicate experiments under controlled humidity using gloveboxes .
Advanced: What crystallographic software pipelines are recommended for high-throughput structural analysis?
Methodological Answer:
Automated pipelines improve efficiency:
- Data Processing : Use CrysAlisPro for integration and scaling.
- Structure Solution : SHELXC/D/E for fast phasing, particularly for twinned or pseudo-merohedral crystals.
- Refinement : SHELXL with TLS parameterization for anisotropic displacement.
- Validation : CheckCIF for geometry outliers and PLATON for missed symmetry. Integrate with Python scripts for batch processing .
Basic: What challenges arise in optimizing reaction yields for large-scale synthesis?
Methodological Answer:
Key challenges include:
- Byproduct Formation : Monitor via TLC and optimize stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine).
- Scale-Up Limitations : Use flow chemistry to enhance heat transfer during exothermic steps (e.g., sulfonylation).
- Catalyst Selection : Screen Pd/C or Ni catalysts for dehalogenation side reactions. Report yields as isolated, chromatography-free masses .
Advanced: How can AI-driven tools like COMSOL Multiphysics enhance process optimization?
Methodological Answer:
AI integration enables:
- Reactor Simulation : COMSOL models heat/mass transfer in batch reactors, predicting hotspots during sulfonylation.
- Machine Learning : Train neural networks on historical reaction data (temperature, solvent, yield) to recommend optimal conditions.
- Autonomous Labs : Couple robotic synthesis platforms with real-time HPLC feedback for iterative optimization .
Basic: What regulatory constraints should be considered during preclinical studies?
Methodological Answer:
- Toxicology Profiling : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (AMES test for mutagenicity).
- Analytical Validation : Ensure HPLC methods meet ICH Q2(R1) criteria for specificity and linearity.
- Documentation : Maintain detailed records of synthetic routes and impurities per FDA GMP requirements, especially given structural analogs with regulatory restrictions (e.g., sulfonamide derivatives flagged in Sweden) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
